molecular formula C18H15N3O3 B2379424 N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide CAS No. 2034274-93-4

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide

Cat. No. B2379424
CAS RN: 2034274-93-4
M. Wt: 321.336
InChI Key: PYNMTPKHLCHDIN-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide, commonly referred to as "Furanyl Fentanyl," is a synthetic opioid analgesic drug. It is a potent agonist of the mu-opioid receptor, which is responsible for the drug's pain-relieving effects. The chemical structure of Furanyl Fentanyl is similar to that of Fentanyl, a well-known synthetic opioid that is used clinically for pain management. However, Furanyl Fentanyl is not approved for medical use and is classified as a Schedule I controlled substance in the United States.

Scientific Research Applications

Efficient Synthesis Methods

A study demonstrates an efficient domino strategy for the synthesis of polyfunctionalized benzofuran-4(5H)-ones, highlighting a method that could potentially apply to N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide. This synthesis is performed under microwave irradiation, providing a time-efficient and eco-friendly approach to obtaining complex organic molecules with diverse functionalities (Guan‐Hua Ma et al., 2014).

Reactivity and Derivatization

Research on the synthesis and reactivity of benzothiazole derivatives suggests methods that could be adapted for modifying N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide. These methods involve coupling reactions and subsequent transformations, providing a pathway for creating a variety of derivatives with potential biological or material applications (А. Aleksandrov et al., 2017).

Biological Activity

A study on the synthesis and biological evaluation of pyrazole- and tetrazole-related C-nucleosides with modified sugar moieties could inform research into the biological activities of N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide. These compounds demonstrate moderate inhibitory effects on tumor cell lines, suggesting a potential framework for assessing the biological activities of similar compounds (Mirjana Popsavin et al., 2002).

Antimicrobial and Anticancer Activities

Another piece of research focuses on the synthesis, antimicrobial, and anticancer activities of certain pyridines and thioamides, which could offer insights into the potential medical applications of N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide. This study showcases the process of creating compounds with significant biological activities, indicating a pathway for developing new therapeutic agents (Yasser H. Zaki et al., 2018).

properties

IUPAC Name

N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3/c22-18(17-11-13-5-1-2-6-15(13)24-17)19-12-14(16-7-3-10-23-16)21-9-4-8-20-21/h1-11,14H,12H2,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYNMTPKHLCHDIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NCC(C3=CC=CO3)N4C=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide

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